2-Methyl-1,6-naphthyridine-3-carbaldehyde
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Overview
Description
2-Methyl-1,6-naphthyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,6-naphthyridine-3-carbaldehyde typically involves the reaction of 2-methyl-3-methoxy-1,5-naphthyridine with appropriate reagents under controlled conditions. One common method involves the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst . The reaction mixture is warmed to 75°C for several hours, followed by cooling and extraction to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,6-naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Methyl-1,6-naphthyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-HIV, and antimicrobial activities.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound’s biological activities, such as anti-inflammatory and antioxidant properties, are of interest for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methyl-1,6-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells. The compound’s anti-HIV activity is linked to its inhibition of viral enzymes .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with similar biological activities but different structural properties.
1,8-Naphthyridine: Known for its use in medicinal chemistry and materials science, similar to 2-Methyl-1,6-naphthyridine-3-carbaldehyde.
Uniqueness
This compound is unique due to its specific functionalization, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-methyl-1,6-naphthyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7-9(6-13)4-8-5-11-3-2-10(8)12-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYPCIQYWACKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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